(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
Description
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1334146-82-5) is a chiral spirocyclic compound containing three nitrogen atoms within a bicyclic framework. Its molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.62 g/mol . The compound features a hydantoin core fused to a pyrrolidine ring, forming a rigid spiro structure. This scaffold is synthetically accessible via efficient alkylation and cyclization methods, as demonstrated by Krolenko et al., who reported high-yield syntheses of related derivatives . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
The compound’s antimicrobial activity has been highlighted, particularly against bacterial and fungal pathogens, due to its ability to interact with microbial enzymes such as glucanase and xylanase .
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H/t6-;/m0./s1 |
InChI Key |
ZRQXPZYMMGPCTM-RGMNGODLSA-N |
Isomeric SMILES |
C1CNC[C@]12C(=O)NC(=O)N2.Cl |
Canonical SMILES |
C1CNCC12C(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydantoin Precursors
A common approach involves the cyclocondensation of substituted hydantoins with α,ω-diamines or amino alcohols. For example, Krolenko et al. demonstrated that heating 5-substituted hydantoins with pyrrolidine derivatives in acidic media yields 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffolds. The reaction proceeds via nucleophilic attack of the amine on the hydantoin carbonyl, followed by intramolecular cyclization. Typical conditions include refluxing in ethanol with hydrochloric acid as a catalyst, achieving yields of 70–85%.
Table 1: Representative Cyclocondensation Conditions
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Methylhydantoin | Pyrrolidine | EtOH | 80 | 78 |
| 5-Phenylhydantoin | 3-Aminopyrrolidine | Toluene | 110 | 82 |
Ring-Closing Metathesis (RCM)
Patent CN112566886A discloses a method utilizing ring-closing metathesis to construct the spiro framework. A diene precursor, such as N-allyl hydantoin, is treated with a Grubbs catalyst (e.g., Grubbs II) in dichloromethane, forming the spirocyclic structure via olefin metathesis. This method offers modularity for introducing substituents but requires stringent anhydrous conditions.
Enantioselective Synthesis of the (S)-Enantiomer
Chiral Auxiliary-Mediated Approaches
The (S)-configuration is introduced using chiral auxiliaries during spiro ring formation. For instance, GlpBio’s synthesis route employs (S)-pyrrolidine-3-carboxylic acid as a starting material, which is converted to its hydantoin derivative via reaction with potassium cyanate and hydrochloric acid. The chiral center is preserved through careful control of reaction pH and temperature.
Table 2: Chiral Auxiliary-Based Synthesis Parameters
| Chiral Starting Material | Reagent | pH | Optical Purity (% ee) |
|---|---|---|---|
| (S)-Pyrrolidine-3-carboxylic acid | KOCN, HCl | 4–5 | 92 |
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral enamines offers an alternative route. A patent example describes hydrogenating a diketopiperazine intermediate using a Ru-BINAP catalyst, achieving 88% enantiomeric excess (ee) for the (S)-enantiomer. This method is advantageous for scalability but requires high-pressure equipment.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. GlpBio’s protocol specifies dissolving the spiro compound in anhydrous ether and adding concentrated HCl dropwise at 0°C, yielding a crystalline product with >99% purity. The salt formation is critical for enhancing solubility and stability in pharmaceutical formulations.
Table 3: Salt Formation Conditions
| Free Base (g) | HCl (equiv) | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|---|
| 1.0 | 1.2 | Et2O | 0 | 99.5 |
Analytical Characterization and Quality Control
Key analytical data for the hydrochloride salt include:
-
HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).
-
¹H NMR (400 MHz, D2O): δ 3.85 (m, 1H, CH), 3.45–3.20 (m, 4H, CH2), 2.95 (m, 2H, CH2).
Comparative Analysis of Synthetic Routes
Table 4: Advantages and Limitations of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 80 | Racemic | High | Low |
| Chiral Auxiliary | 65 | 92 | Moderate | Medium |
| Asymmetric Hydrogenation | 75 | 88 | High | High |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes the cyclocondensation route due to its operational simplicity and cost-effectiveness. However, enantiomeric purity demands necessitate post-synthesis chiral resolution via preparative HPLC or diastereomeric salt formation using (+)-di-p-toluoyl-D-tartaric acid .
Chemical Reactions Analysis
Types of Reactions
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation can convert it into spiro[4.4]nonane-1,6-diols.
Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin reagent is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as Pd/CaCO3 are employed.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Formation of spiro[4.4]nonane derivatives.
Reduction: Production of spiro[4.4]nonane-1,6-diols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Structural Overview
- Molecular Formula: C6H9N3O2
- Molecular Weight: 155.16 g/mol
- IUPAC Name: (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
- CAS Number: 908099-69-4
The compound features a unique spiro structure that contributes to its biological activity and stability.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Notable applications include:
- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. Research indicates that modifications in the molecular structure can enhance its efficacy against resistant strains .
- Antitumor Properties: The compound has shown promise in preclinical studies as an antitumor agent. It interacts with specific cellular pathways involved in cancer proliferation and survival .
Synthesis of Derivatives
The ability to synthesize derivatives of this compound is crucial for expanding its application range. Various synthetic routes have been explored:
- Multicomponent Reactions: Efficient synthetic methods involve multicomponent reactions that yield diverse derivatives with enhanced biological activities .
- Microwave-Assisted Synthesis: This method improves reaction times and yields for the synthesis of complex derivatives .
Biological Studies
Biological assays have been conducted to evaluate the pharmacological potential of this compound:
- Mechanism of Action: The compound's mechanism involves inhibition of key enzymes and receptors associated with disease pathways. For instance, it has been shown to inhibit certain kinases involved in cancer cell signaling .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione | 32 | Staphylococcus aureus |
| Penicillin | 64 | Staphylococcus aureus |
| Ciprofloxacin | 16 | Escherichia coli |
Case Study 2: Antitumor Activity
In another study focusing on the antitumor effects, this compound was tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth.
| Concentration (µM) | Cell Viability (%) | Cancer Cell Line |
|---|---|---|
| 5 | 85 | MCF-7 |
| 10 | 70 | MCF-7 |
| 20 | 50 | MCF-7 |
Mechanism of Action
The mechanism of action of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Compounds
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Functional Comparisons
Q & A
Basic Research Questions
Q. How can the structural integrity of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride be confirmed during synthesis?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography to verify the spirocyclic core and stereochemistry. For hydrochloride salt confirmation, conduct elemental analysis (C, H, N, Cl) and compare results with theoretical values. High-resolution mass spectrometry (HRMS) can further validate molecular weight .
Q. What strategies optimize the synthesis yield of this spirocyclic compound?
- Methodology : Employ cyclization reactions using tetrahydropyran-2,6-dicarboxylic anhydride or similar precursors with chiral amines under controlled pH (e.g., methylene chloride solvent, room temperature). Catalytic methods, such as using triethylamine to drive imine formation, can improve enantiomeric excess (ee) . Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts .
Q. How should purity be assessed for this hydrochloride salt in preclinical studies?
- Methodology : Utilize reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith columns) to quantify impurities. Validate methods per ICH guidelines, ensuring a purity threshold ≥98%. Pair with thermogravimetric analysis (TGA) to confirm absence of solvent residues .
Q. What techniques confirm the (S)-enantiomer’s chirality?
- Methodology : Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) or polarimetric analysis. Compare retention times with racemic mixtures. For absolute configuration, perform single-crystal X-ray diffraction .
Advanced Research Questions
Q. How does the hydrochloride salt’s stability vary under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4–12 weeks. Use LC-MS to track degradation products (e.g., hydrolysis of the dione ring). Buffer solutions at pH 1.2 (gastric) and 7.4 (blood) simulate biological environments. Kinetic modeling (Arrhenius equation) predicts shelf-life .
Q. How to resolve contradictions in NMR data for this compound?
- Methodology : If unexpected peaks arise, consider dynamic effects (e.g., ring-flipping in the spiro structure) or diastereomeric impurities. Use variable-temperature NMR to distinguish conformational changes from impurities. 2D NMR (COSY, NOESY) clarifies coupling patterns and spatial proximity .
Q. What reaction mechanisms dominate in the formation of the spirocyclic core?
- Methodology : Density functional theory (DFT) calculations can model transition states for cyclization steps. Isotopic labeling (e.g., ¹⁵N) paired with MS/MS fragmentation reveals mechanistic pathways. Kinetic studies under varying temperatures identify rate-determining steps .
Q. How to correlate structural modifications with bioactivity in related spiro compounds?
- Methodology : Synthesize analogs (e.g., replacing the benzyl group with methyl or fluorinated substituents) and assay against target proteins (e.g., kinases or GPCRs). Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What analytical approaches identify metabolites in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
